2-(4-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one dihydrochloride hydrate
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Overview
Description
2-(4-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one dihydrochloride hydrate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aminophenyl group and a pyrazolone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 4-aminophenyl hydrazine with methyl acetoacetate under acidic conditions. The reaction typically involves heating the reactants in a solvent such as ethanol or methanol, followed by crystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted pyrazolone derivatives.
Scientific Research Applications
The compound has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which the compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Aminophenyl hydrazine
Methyl acetoacetate
Pyrazolone derivatives
Uniqueness: 2-(4-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one dihydrochloride hydrate is unique due to its specific structural features, which differentiate it from other pyrazolone derivatives
Properties
IUPAC Name |
2-(4-aminophenyl)-5-methyl-4H-pyrazol-3-one;hydrate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.2ClH.H2O/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9;;;/h2-5H,6,11H2,1H3;2*1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDOUBGHMIKCPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC=C(C=C2)N.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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